molecular formula C6H9ClN2 B1588751 m-Phenylenediamine hydrochloride CAS No. 13652-74-9

m-Phenylenediamine hydrochloride

Cat. No.: B1588751
CAS No.: 13652-74-9
M. Wt: 144.6 g/mol
InChI Key: VEGZHURRCWERMK-UHFFFAOYSA-N
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Description

m-Phenylenediamine hydrochloride, also known as 1,3-diaminobenzene hydrochloride, is an organic compound with the chemical formula C6H8N2·2HCl. It is an isomer of o-phenylenediamine and p-phenylenediamine. This aromatic diamine is a colorless solid that appears as needles but turns red or purple on exposure to air due to the formation of oxidation products .

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Phenylenediamine hydrochloride is typically synthesized by the hydrogenation of 1,3-dinitrobenzene. The dinitrobenzene is prepared by the nitration of benzene. The hydrogenation process involves the use of a palladium-ruthenium loaded catalyst in the solvent of alcohol or benzene under specific conditions: temperature ranging from 20°C to 150°C and pressure from 0.1MPa to 6.0MPa .

Industrial Production Methods

The industrial production of this compound follows a similar process, with the hydrogenation of 1,3-dinitrobenzene being the primary method. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

m-Phenylenediamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline derivatives, substituted benzimidazoles, and other aromatic compounds .

Mechanism of Action

The mechanism of action of m-phenylenediamine hydrochloride involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions and can form stable complexes with metals, which are used in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

    o-Phenylenediamine: An isomer with the amino groups in the ortho position.

    p-Phenylenediamine: An isomer with the amino groups in the para position.

Uniqueness

m-Phenylenediamine hydrochloride is unique due to its specific positioning of amino groups, which gives it distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in the synthesis of specific polymers and dyes .

Properties

IUPAC Name

benzene-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGZHURRCWERMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159832
Record name m-Phenylenediamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13652-74-9, 83968-20-1, 541-69-5
Record name 1,3-Benzenediamine, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13652-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, coupled with diazotized m-phenylenediamine, hydrochlorides
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URL https://commonchemistry.cas.org/detail?cas_rn=83968-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Phenylenediamine hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=541-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Phenylenediamine hydrochloride
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Record name m-Phenylenediamine hydrochloride
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Record name m-phenylenediamine hydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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